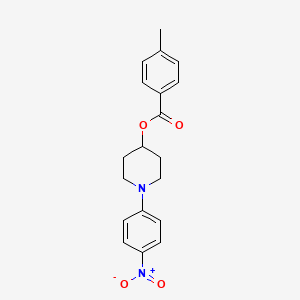

![molecular formula C12H18N4O3 B2990387 N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide CAS No. 477768-36-8](/img/structure/B2990387.png)

N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

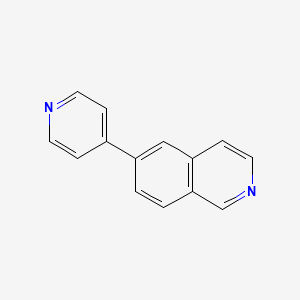

“N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide” is a chemical compound with the molecular formula C12H18N4O3 . It has a molecular weight of 266.30 .

Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a nitro group and an amide group . The amide group is further substituted with a trimethylamine group .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide and its derivatives have been explored for their role in the synthesis of new heterocyclic compounds. One study highlights the preparation of new dihydropyridines, dihydropyridazines, and thiourea derivatives through reactions involving 3-aminopyridine and N-(pyridin-3-yl)-3-(pyridin-3-ylimino)butanamide with electrophilic reagents, aryl diazonium salts, and isothiocyanates. The products were characterized using elementary analysis, mass spectrometry (MS), infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H NMR) spectra, confirming their identities (Hafiz, Ramiz, & Sarhan, 2011).

Electrocatalytic Synthesis of Hydrogen Peroxide

Another application involves the use of nitrogen-doped carbon derived from ionic liquids related to this compound as a catalyst in the electrocatalytic synthesis of hydrogen peroxide. This method presents a potential for safe, sustainable, and cost-effective production of hydrogen peroxide in a flow-reactor-based setup, leveraging the metal-free and selective catalytic properties of the synthesized nitrogen-doped carbon materials (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Synthetic Routes and Reactivity

The synthesis and reactivity of 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to this compound, have been extensively reviewed. This includes discussions on the synthetic routes involving the reaction of diketene with aromatic primary amines and the use of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. The review covers the synthesis and utility of these compounds as precursors for various heterocyclic compounds, underscoring their importance in synthetic chemistry (Fadda, Abdel‐Galil, & Elattar, 2015).

Peptide Synthesis

The utility of anhydrous hydrogen fluoride (HF) in peptide synthesis has been explored, particularly its efficiency in the acidolysis of various protective groups. While not directly involving this compound, the study provides insight into the broader context of amino acid and peptide synthesis, where related compounds could play a role. HF has been shown to be superior to other reagents for removing specific protective groups, which is critical for peptide synthesis applications (Sakakibara et al., 1967).

Propriétés

IUPAC Name |

N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c1-12(2,3)9(11(17)13-4)15-10-8(16(18)19)6-5-7-14-10/h5-7,9H,1-4H3,(H,13,17)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWXVCBTFKGWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC)NC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2990304.png)

![2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2990309.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2990317.png)

![(E)-3-methoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990318.png)

![4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol](/img/structure/B2990323.png)

![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2990327.png)